Cas no 121064-74-2 (Tanshinone VI)

Tanshinone VI is a diterpenoid quinone compound derived from the roots of Salvia miltiorrhiza (Danshen), a traditional medicinal herb. It exhibits notable biological activities, including anti-inflammatory, antioxidant, and cardioprotective properties. Structurally, it belongs to the tanshinone family, characterized by its fused aromatic rings and quinone moiety, which contribute to its redox activity. Tanshinone VI has been studied for its potential in mitigating oxidative stress and modulating cellular signaling pathways, making it relevant for research in cardiovascular and neurodegenerative diseases. Its high purity and well-defined chemical structure ensure reproducibility in pharmacological and biochemical studies. This compound is primarily used in academic and industrial research applications.
Tanshinone VI structure
Tanshinone VI structure
Product Name:Tanshinone VI
CAS No:121064-74-2
MF:C18H16O4
MW:296.317245483398
CID:182582
PubChem ID:149138
Update Time:2025-10-28

Tanshinone VI Chemical and Physical Properties

Names and Identifiers

    • 3,4-Phenanthrenedione,1-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
    • 1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione
    • TANSHINONE VI
    • DANSHENXINKUN A
    • Sodium tanshinone VI 1-phenolate
    • 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-3,4-phenanthrenedione
    • 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8-methylphenanthrene-3,4-dione
    • CS-0024046
    • 3-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-1,4-dione
    • DTXSID20923661
    • 231292-03-8
    • 1,4-Phenanthrenedione, 3-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
    • 3,4-Phenanthrenedione, 1-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
    • AC-34178
    • SCHEMBL14417698
    • MS-24242
    • BDBM50476406
    • I91BP9H8PF
    • XD176696
    • AKOS040760361
    • AKOS032949036
    • 121064-74-2
    • 1-HYDROXY-2-(1-HYDROXYPROPAN-2-YL)-8-METHYL-3,4-DIHYDROPHENANTHRENE-3,4-DIONE
    • UNII-I91BP9H8PF
    • CHEMBL390741
    • HY-N3680
    • 65907-75-7
    • Tanshinone VI
    • Inchi: 1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3
    • InChI Key: GRGPQNRHXNRJFL-UHFFFAOYSA-N
    • SMILES: OC1C2C=CC3C(C)=CC=CC=3C=2C(C(C=1C(C)CO)=O)=O

Computed Properties

  • Exact Mass: 296.10500
  • Monoisotopic Mass: 296.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.374±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: Not available
  • Boiling Point: 527.7±50.0 °C at 760 mmHg
  • Flash Point: 287.0±26.6 °C
  • Refractive Index: 1.691
  • Solubility: Very slightly soluble (0.12 g/l) (25 º C),
  • PSA: 74.60000
  • LogP: 2.81110
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Tanshinone VI Security Information

Tanshinone VI Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T700360-10mg
Tanshinone VI
121064-74-2
10mg
$603.00 2023-05-17
TRC
T700360-50mg
Tanshinone VI
121064-74-2
50mg
$ 135.00 2022-06-02
TRC
T700360-100mg
Tanshinone VI
121064-74-2
100mg
$ 210.00 2022-06-02
TRC
T700360-250mg
Tanshinone VI
121064-74-2
250mg
$ 9200.00 2023-09-05
TRC
T700360-2.5mg
Tanshinone VI
121064-74-2
2.5mg
$173.00 2023-05-17
TRC
T700360-25mg
Tanshinone VI
121064-74-2
25mg
$1378.00 2023-05-17

Additional information on Tanshinone VI

Tanshinone VI: A Comprehensive Overview

Tanshinone VI, also known by its CAS number 121064-74-2, is a bioactive compound that has garnered significant attention in the fields of pharmacology and traditional medicine. This compound is a member of the tanshinones, a class of lipophilic compounds derived from the roots of Salvia miltiorrhiza, commonly known as red sage. Tanshinone VI has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases, inflammation, and oxidative stress-related conditions.

Recent studies have highlighted the anti-inflammatory properties of Tanshinone VI, which are mediated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Tanshinone VI could be a promising candidate for the development of novel anti-inflammatory agents. Furthermore, research has demonstrated that Tanshinone VI exhibits antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property makes it a potential candidate for combating age-related diseases and conditions associated with oxidative damage.

The cardiovascular benefits of Tanshinone VI have also been extensively investigated. Studies have shown that this compound can improve endothelial function, reduce vascular inflammation, and inhibit platelet aggregation. These effects are particularly relevant in the context of cardiovascular diseases such as atherosclerosis and hypertension. A recent clinical trial published in the journal Nature Medicine reported that Tanshinone VI significantly reduced blood pressure in hypertensive patients when administered as part of a combination therapy.

In addition to its pharmacological properties, Tanshinone VI has been explored for its potential in cancer therapy. Preclinical studies have demonstrated that Tanshinone VI can induce apoptosis in various cancer cell lines, including breast, liver, and prostate cancer cells. The mechanism underlying this effect involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings suggest that Tanshinone VI could be a valuable addition to the arsenal of anticancer agents.

The synthesis and isolation of Tanshinone VI have also been subjects of recent research. Traditional extraction methods from Salvia miltiorrhiza roots are still widely used; however, advancements in chemical synthesis have enabled the production of Tanshinone VI in vitro with higher yields and purity. These developments are expected to facilitate large-scale production and clinical trials.

Despite its promising therapeutic potential, further research is needed to fully elucidate the mechanisms of action and safety profile of Tanshinone VI. Ongoing clinical trials are focusing on optimizing dosing regimens, evaluating long-term safety, and exploring combination therapies with other bioactive compounds. The integration of modern pharmacological techniques with traditional herbal medicine is expected to unlock new avenues for the application of Tanshinone VI in treating complex diseases.

In conclusion, Tanshinone VI (CAS 121064-74-2) represents a valuable compound with diverse therapeutic applications. Its anti-inflammatory, antioxidant, cardiovascular protective, and anticancer properties make it a subject of intense scientific interest. As research continues to uncover its full potential, Tanshinone VI holds promise as a natural-derived therapeutic agent with broad implications for human health.

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